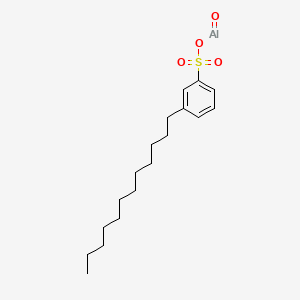
N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide is a complex organic compound with a molecular formula of C36H37N3O2 This compound is characterized by its unique bicyclic structure, which includes multiple phenyl groups and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with ketones, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While detailed industrial production methods are not widely documented, it is likely that large-scale synthesis would involve similar steps to laboratory methods but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to handle the complex reaction sequences.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other diazabicyclo nonane derivatives with different substituents on the bicyclic core. Examples include:
- N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-7-carboxamide
- N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-5-carboxamide .
Uniqueness
What sets N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide apart is its specific substitution pattern and the presence of the carboxamide group at the 3-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Numéro CAS |
82058-26-2 |
|---|---|
Formule moléculaire |
C36H37N3O2 |
Poids moléculaire |
543.7 g/mol |
Nom IUPAC |
N-butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |
InChI |
InChI=1S/C36H37N3O2/c1-2-3-24-37-36(41)39-33(27-20-12-6-13-21-27)29-31(25-16-8-4-9-17-25)38-32(26-18-10-5-11-19-26)30(35(29)40)34(39)28-22-14-7-15-23-28/h4-23,29-34,38H,2-3,24H2,1H3,(H,37,41) |
Clé InChI |
KCJLMPALOLQKKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)N1C(C2C(NC(C(C1C3=CC=CC=C3)C2=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)
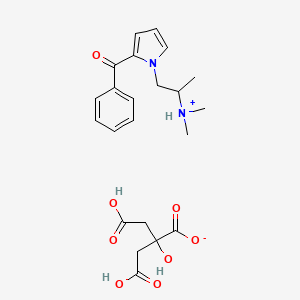
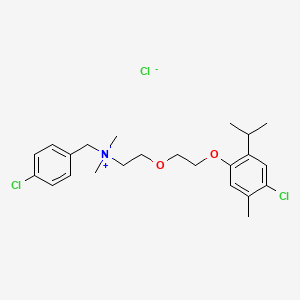
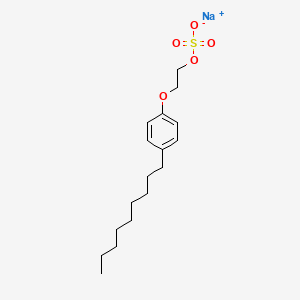
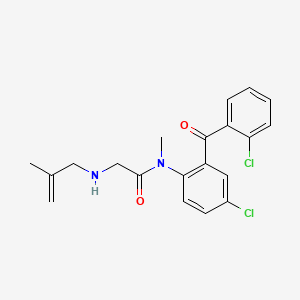
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

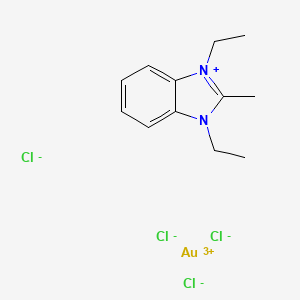
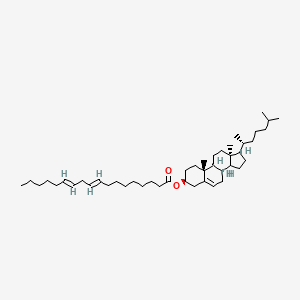


![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
